N1-(2-chlorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-(2-chlorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide” is a complex organic compound. It contains a chlorobenzyl group, a fluorophenyl group, a morpholinoethyl group, and an oxalamide group .
Molecular Structure Analysis
The compound contains several functional groups that would contribute to its overall structure. The benzyl groups are aromatic and planar. The oxalamide group would introduce polarity to the molecule, and the morpholinoethyl group would add some steric bulk .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the oxalamide group would likely make the compound polar and capable of forming hydrogen bonds, which could affect its solubility and boiling/melting points. The aromatic rings would contribute to the compound’s stability and possibly its color .Scientific Research Applications
Complexation and Synthesis
N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and Its Metal Complexes The synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its palladium(II) and mercury(II) complexes demonstrates the exploration of tellurated derivatives of morpholine. These compounds, characterized structurally, show unique bonding patterns and potential for further chemical investigations (Singh et al., 2000).
Biological Activity
Experimental and Theoretical Analysis of Derivatives A study on 1,2,4-triazole derivatives highlighted their potential biological activity. The detailed analysis includes crystal structures showing intermolecular interactions, which might be critical for understanding the biological activities of similar compounds (Shukla et al., 2014).
Chemical Reactions and Mechanisms
Rhodium(III) Complexes as Catalysts N-{2-(Arylseleno/telluro)ethyl}morpholine derivatives synthesized and characterized for their role as efficient catalysts in transfer hydrogenation reactions of ketones, display the versatility of morpholine derivatives in catalysis (Singh et al., 2010).
Structural Chemistry
Synthesis and Structural Chemistry of Palladium(II) Complexes The synthesis and structural analysis of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes, demonstrating their applications in catalyzing Heck reactions, offer insights into structural chemistry relevant to the development of new catalysts (Singh et al., 2013).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O3/c22-18-4-2-1-3-16(18)13-24-20(27)21(28)25-14-19(26-9-11-29-12-10-26)15-5-7-17(23)8-6-15/h1-8,19H,9-14H2,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWZYQBFHSSPPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.